1-(3,4-Dimethoxyphenyl)-4-methylpyrazolidin-3-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-4-methylpyrazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidinone ring substituted with a 3,4-dimethoxyphenyl group and a methyl group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-4-methylpyrazolidin-3-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives under controlled conditions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with methylhydrazine in the presence of an acid catalyst, followed by cyclization to form the pyrazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-4-methylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-methylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-methylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
1-(3,4-Dimethoxyphenyl)-4-methylpyrazolidin-3-one is unique due to its specific substitution pattern and the presence of both methoxy groups and a pyrazolidinone ring. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
194204-65-4 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-methylpyrazolidin-3-one |
InChI |
InChI=1S/C12H16N2O3/c1-8-7-14(13-12(8)15)9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,13,15) |
InChI Key |
YSEXJNPFWSQRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(NC1=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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